molecular formula C15H11N3O3 B12550036 (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone CAS No. 821767-59-3

(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone

Cat. No.: B12550036
CAS No.: 821767-59-3
M. Wt: 281.27 g/mol
InChI Key: QXMOEMJGHANMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is a heterocyclic compound that features both an indazole and a nitrophenyl group Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the nitrophenyl group is a benzene ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone typically involves the condensation of 1-methylindazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Reduction of the nitro group: 2-aminophenyl derivative.

    Substitution on the indazole ring: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions of indazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs due to its potential pharmacological activities.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents. Indazole derivatives have been shown to exhibit a wide range of biological activities, making this compound a valuable candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group may enhance the compound’s ability to bind to specific targets, leading to its biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Indazole: A basic structure that forms the core of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone.

    2-Nitrobenzoyl Chloride: A precursor used in the synthesis of the compound.

    1-Methylindazole: Another precursor used in the synthesis.

Comparison: Compared to its similar compounds, this compound is unique due to the combination of the indazole and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The presence of the nitro group allows for further functionalization, enhancing its versatility in various applications.

Properties

CAS No.

821767-59-3

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

(1-methylindazol-3-yl)-(2-nitrophenyl)methanone

InChI

InChI=1S/C15H11N3O3/c1-17-12-8-4-2-6-10(12)14(16-17)15(19)11-7-3-5-9-13(11)18(20)21/h2-9H,1H3

InChI Key

QXMOEMJGHANMEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.